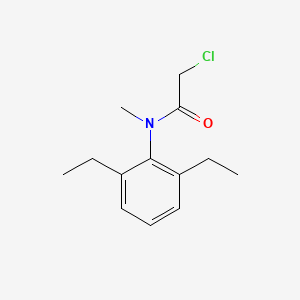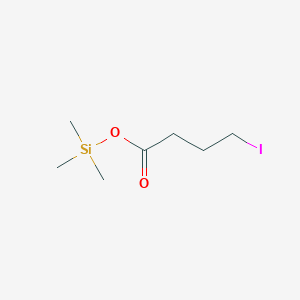
Trimethylsilyl 4-iodobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 4-iodobutanoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 4-iodobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 4-iodobutanoate typically involves the reaction of 4-iodobutanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ester intermediate, which is then isolated and purified. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated systems for reagent addition, and advanced purification techniques such as distillation and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 4-iodobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding 4-butanol derivative.
Oxidation Reactions: The trimethylsilyl group can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in ether solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of 4-substituted butanoates.
Reduction: Formation of 4-butanol derivatives.
Oxidation: Formation of silanols or siloxanes.
Scientific Research Applications
Trimethylsilyl 4-iodobutanoate has several applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and as a precursor for radiolabeling in imaging studies.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethylsilyl 4-iodobutanoate involves the reactivity of the trimethylsilyl group and the iodine atom. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites in a molecule during synthesis. The iodine atom can participate in substitution reactions, allowing for the introduction of various functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Used for silylation reactions and as a precursor for other trimethylsilyl compounds.
Trimethylsilyl Cyanide: Employed in the synthesis of nitriles and as a cyanating agent.
Trimethylsilyl Acetate:
Uniqueness
Trimethylsilyl 4-iodobutanoate is unique due to the presence of both a trimethylsilyl group and an iodine atom, which provides dual functionality for various synthetic applications. This combination allows for versatile reactivity and the ability to participate in multiple types of chemical reactions, making it a valuable compound in organic synthesis and research.
Properties
CAS No. |
67764-03-8 |
|---|---|
Molecular Formula |
C7H15IO2Si |
Molecular Weight |
286.18 g/mol |
IUPAC Name |
trimethylsilyl 4-iodobutanoate |
InChI |
InChI=1S/C7H15IO2Si/c1-11(2,3)10-7(9)5-4-6-8/h4-6H2,1-3H3 |
InChI Key |
OTGAXWCTEQLNBB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


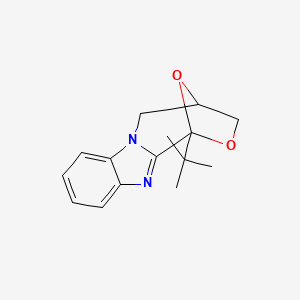
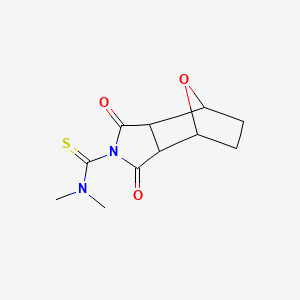
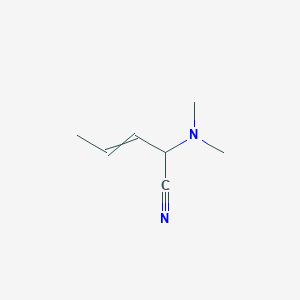

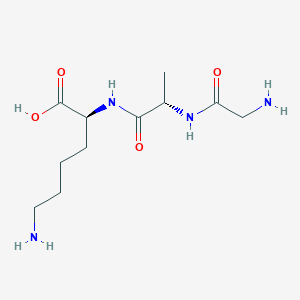

![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)
![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)
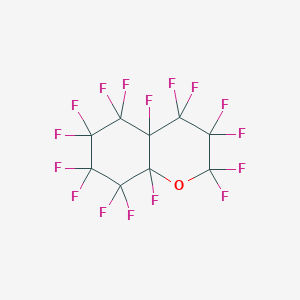

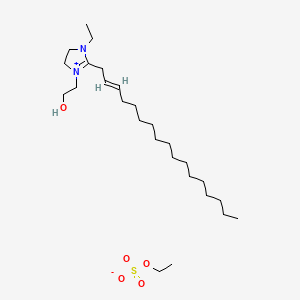
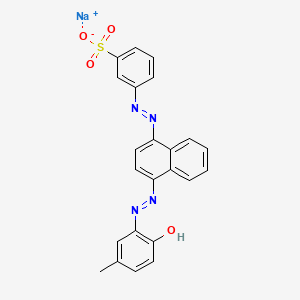
![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)
